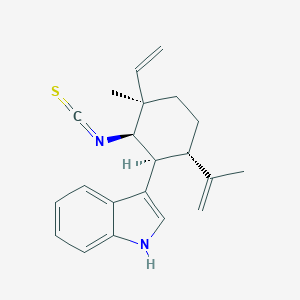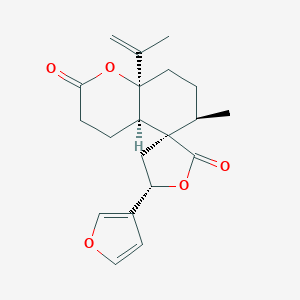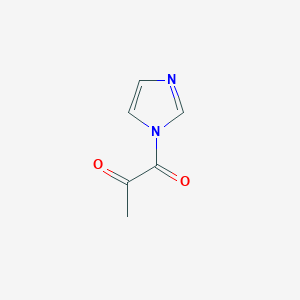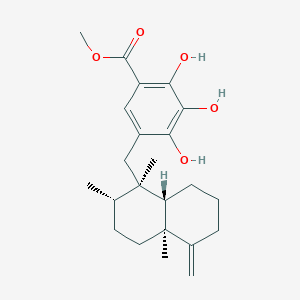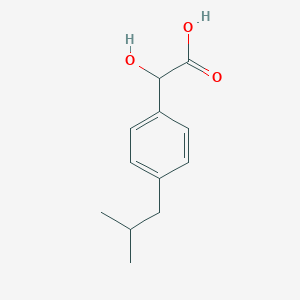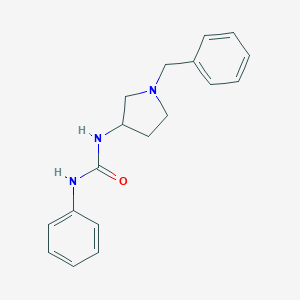
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea, commonly known as BP-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BP-3 belongs to the class of N-phenylurea derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BP-3 is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In anticancer research, BP-3 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, BP-3 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the development of the disease.
Effets Biochimiques Et Physiologiques
BP-3 has been shown to have various biochemical and physiological effects, depending on its application. In anticancer research, BP-3 has been shown to induce DNA damage and cell cycle arrest in cancer cells. In Alzheimer's disease research, BP-3 has been shown to reduce the formation of amyloid-beta oligomers, which are believed to be toxic to neurons.
Avantages Et Limitations Des Expériences En Laboratoire
BP-3 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its versatility, as it can be used in various scientific research fields. However, one limitation is its potential toxicity, which requires careful handling and monitoring in experiments.
Orientations Futures
There are several future directions for BP-3 research, including the development of more potent derivatives, the investigation of its potential use in other diseases, and the study of its mechanism of action. Additionally, the synthesis of BP-3 using more sustainable and environmentally friendly methods is an area of future research. Overall, BP-3 has significant potential for scientific research applications and warrants further investigation.
Méthodes De Synthèse
BP-3 can be synthesized using different methods, including the reaction between 1-benzylpyrrolidine-3-carboxylic acid and phenyl isocyanate. Another method involves the reaction between 1-benzylpyrrolidine-3-carboxamide and phenyl isocyanate in the presence of a base. The synthesis of BP-3 is a crucial step in its scientific research applications.
Applications De Recherche Scientifique
BP-3 has been studied in various scientific research fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BP-3 has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In neuroscience, BP-3 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In materials science, BP-3 has been investigated for its potential use in the synthesis of functionalized polymers.
Propriétés
Numéro CAS |
19985-24-1 |
|---|---|
Nom du produit |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-(1-benzylpyrrolidin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C18H21N3O/c22-18(19-16-9-5-2-6-10-16)20-17-11-12-21(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,19,20,22) |
Clé InChI |
RKROQEVUVQKKGT-UHFFFAOYSA-N |
SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonymes |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



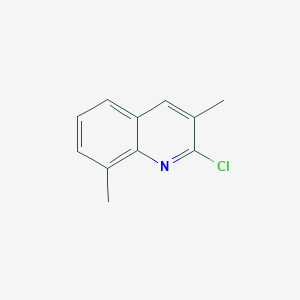


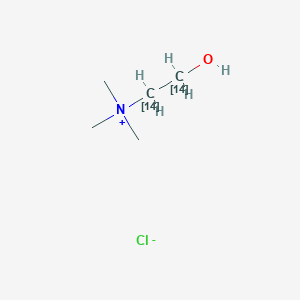
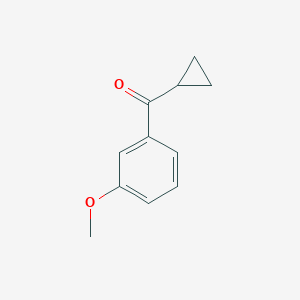

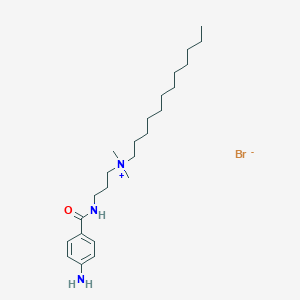
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
